Molecular Weight Positioning Between Lighter and Heavier Analogs
n-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide has an experimentally confirmed molecular weight of 228.31 g/mol , which is 14.0% greater than the methanesulfonamide analog N-[4-(aminomethyl)phenyl]methanesulfonamide (CAS 129872-50-0, MW 200.26) and 5.8% less than the N-ethyl analog N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide (CAS 1095147-86-6, MW 242.34) . This intermediate MW positions the compound favorably within the Ro5-compliant range for oral bioavailability while providing sufficient bulk to engage deeper kinase binding pockets that are inaccessible to the smaller methanesulfonamide scaffold.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 228.31 g/mol (C10H16N2O2S) |
| Comparator Or Baseline | N-[4-(aminomethyl)phenyl]methanesulfonamide: 200.26 g/mol (C8H12N2O2S); N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide: 242.34 g/mol (C11H18N2O2S); 1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide: 214.28 g/mol (C9H14N2O2S); Mafenide: 186.23 g/mol (C7H10N2O2S) |
| Quantified Difference | +28.05 g/mol vs methanesulfonamide analog (+14.0%); −14.03 g/mol vs N-ethyl analog (−5.8%); +14.03 g/mol vs 1-(phenylmethyl) analog (+6.5%); +42.08 g/mol vs mafenide (+22.6%) |
| Conditions | Vendor-reported molecular weight data |
Why This Matters
For procurement decisions, the 228 Da MW provides a unique balance: sufficient mass for target engagement without exceeding typical lead-like MW thresholds (≤350 Da), differentiating it from both lighter analogs (insufficient steric bulk) and heavier N-ethyl derivatives (excessive lipophilicity burden).
- [1] PDBj. ChemComp-RY4: N-[4-(aminomethyl)phenyl]methanesulfonamide. Formula C8H12N2O2S, MW 200.258. PDB ID 5R50. https://pdbj.org/ (accessed 2026-05-03). View Source
